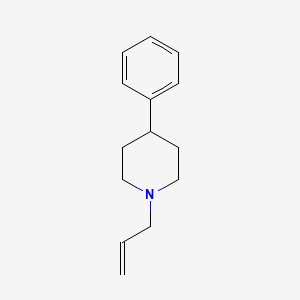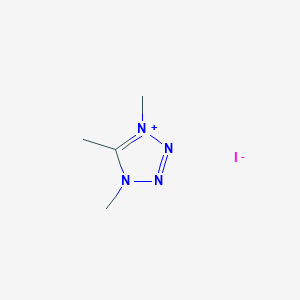
1,4,5-Trimethyltetrazolium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5-Trimethyltetrazolium iodide is a chemical compound belonging to the tetrazolium family Tetrazolium salts are known for their applications in various scientific fields due to their unique chemical properties
Méthodes De Préparation
1,4,5-Trimethyltetrazolium iodide can be synthesized through the reaction of methyl iodide with 1,5-dimethyltetrazole . The reaction typically involves the use of a solvent such as acetonitrile and is carried out under controlled temperature conditions to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction and optimizing the conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1,4,5-Trimethyltetrazolium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form formazan derivatives, which are often brightly colored and used in various assays.
Substitution: The iodide ion can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions vary but often include formazan derivatives and other substituted tetrazolium salts.
Applications De Recherche Scientifique
1,4,5-Trimethyltetrazolium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and assays.
Biology: The compound is employed in cell viability assays, where it is reduced to formazan by living cells, indicating metabolic activity.
Industry: The compound can be used in the development of sensors and other analytical tools.
Mécanisme D'action
The mechanism by which 1,4,5-Trimethyltetrazolium iodide exerts its effects involves its reduction to formazan derivatives. This reduction is typically catalyzed by cellular enzymes, indicating metabolic activity. The molecular targets and pathways involved include various dehydrogenases and other enzymes that facilitate the reduction process .
Comparaison Avec Des Composés Similaires
1,4,5-Trimethyltetrazolium iodide can be compared to other tetrazolium salts such as 1,3,5-Trimethyltetrazolium iodide and 2,3,5-Triphenyltetrazolium chloride. While all these compounds share a common tetrazole ring structure, they differ in their substituents and, consequently, their chemical properties and applications. For instance, 2,3,5-Triphenyltetrazolium chloride is widely used in microbiology for detecting bacterial growth, whereas this compound is more commonly used in chemical assays .
Propriétés
Numéro CAS |
36739-73-8 |
|---|---|
Formule moléculaire |
C4H9IN4 |
Poids moléculaire |
240.05 g/mol |
Nom IUPAC |
1,4,5-trimethyltetrazol-1-ium;iodide |
InChI |
InChI=1S/C4H9N4.HI/c1-4-7(2)5-6-8(4)3;/h1-3H3;1H/q+1;/p-1 |
Clé InChI |
OQRZBHQKFUCKEL-UHFFFAOYSA-M |
SMILES canonique |
CC1=[N+](N=NN1C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Heptyloxy)-4-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14683266.png)
![4-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B14683270.png)
![2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one](/img/structure/B14683275.png)
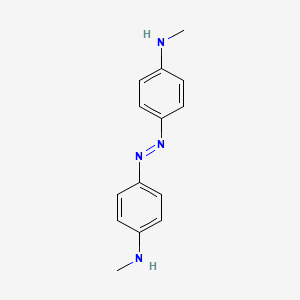
![Diethyl [(5-methylfuran-2-yl)methyl]propanedioate](/img/structure/B14683285.png)
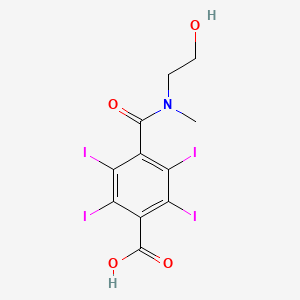
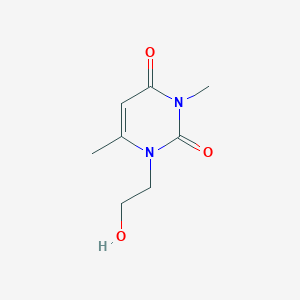

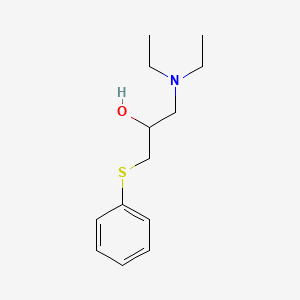
![Ethyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14683322.png)
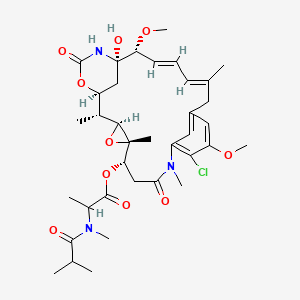
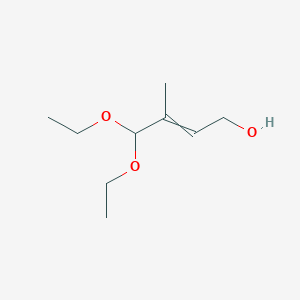
![1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid](/img/structure/B14683334.png)
